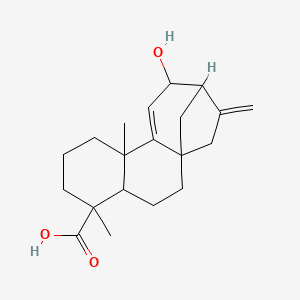

12alpha-Hydroxygrandiflorenic acid

Description

Precursor Diterpenoids and Metabolic Origins

The journey to 12alpha-hydroxygrandiflorenic acid begins with the biosynthesis of its immediate precursor, grandiflorenic acid, a kaurane (B74193) diterpene found in various plants. nih.gov The fundamental building blocks for this, and all diterpenes, are derived from two primary metabolic routes.

Grandiflorenic acid serves as the essential starting material for the microbial synthesis of 12alpha-hydroxygrandiflorenic acid. nih.govresearchgate.netingentaconnect.com This diterpenoid, produced by plants, becomes the substrate for specific fungal enzymes that execute a precise chemical modification. The availability of grandiflorenic acid is therefore the critical first step in the eventual production of its 12-alpha-hydroxylated derivative.

Diterpenes, which are C20 compounds, are synthesized in plants from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These precursors are generated through two distinct and compartmentalized pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgnih.govbiorxiv.org

The MVA pathway, located in the cytoplasm, is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgnih.gov In contrast, the MEP pathway, which operates in the plastids of plant cells, is the main route for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgyoutube.com Therefore, the carbon skeleton of grandiflorenic acid originates from geranylgeranyl diphosphate (GGPP), which is itself formed from IPP and DMAPP generated predominantly via the MEP pathway. rsc.org

| Pathway | Location in Plant Cells | Primary Products |

| Mevalonate (MVA) Pathway | Cytoplasm, Endoplasmic Reticulum, Peroxisomes | Sesquiterpenes (C15), Triterpenes (C30), Sterols |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Monoterpenes (C10), Diterpenes (C20), Tetraterpenes (C40), Carotenoids |

Microbial Biotransformation of Grandiflorenic Acid to 12alpha-Hydroxygrandiflorenic Acid

The conversion of grandiflorenic acid to its hydroxylated derivative is a classic example of biotransformation, where microorganisms are used to perform specific chemical reactions that are often difficult to achieve through conventional synthetic chemistry.

The fungus Fusarium graminearum has been identified as a particularly effective biocatalyst for the hydroxylation of grandiflorenic acid. nih.govresearchgate.netingentaconnect.com This fungus, a known pathogen of cereals, possesses the enzymatic machinery to specifically target and modify the grandiflorenic acid molecule. nih.govbohrium.com Studies have shown that when grandiflorenic acid is introduced to cultures of F. graminearum, it is efficiently metabolized into 12alpha-hydroxygrandiflorenic acid. nih.govresearchgate.net This demonstrates the high degree of substrate specificity of the fungal enzymes involved in this transformation. The biotransformation process is remarkably efficient, with studies showing near-complete conversion of the substrate after 72 hours. nih.govresearchgate.netingentaconnect.com

The key chemical step in this biotransformation is the introduction of a hydroxyl (-OH) group at a specific position on the grandiflorenic acid backbone. The fungal enzymes, likely a type of cytochrome P450 monooxygenase or a related hydroxylase, exhibit remarkable regio- and stereo-selectivity. This means they not only add the hydroxyl group to the 12th carbon atom of the diterpene skeleton (regioselectivity) but also do so in a specific spatial orientation, the alpha (α) configuration (stereoselectivity). nih.govnih.gov This precise control is a hallmark of enzymatic catalysis and results in the formation of a single, well-defined product, 12alpha-hydroxygrandiflorenic acid. nih.gov The ability of microbial enzymes to perform such specific hydroxylations is a powerful tool in natural product chemistry. nih.gov

| Parameter | Description |

| Substrate | Grandiflorenic Acid |

| Biocatalyst | Fusarium graminearum |

| Product | 12alpha-Hydroxygrandiflorenic Acid |

| Reaction Type | Hydroxylation |

| Regioselectivity | C-12 position |

| Stereoselectivity | alpha (α) configuration |

| Conversion Efficiency | Nearly complete after 72 hours nih.govresearchgate.netingentaconnect.com |

To improve the efficiency of the biotransformation process, researchers have utilized permeabilized fungal cells. nih.gov Permeabilization involves treating the microbial cells with agents that increase the permeability of their cell membranes. This allows for the free passage of the substrate (grandiflorenic acid) into the cell and the product (12alpha-hydroxygrandiflorenic acid) out of the cell, without disrupting the intracellular enzymatic machinery. By overcoming the transport limitations of the cell membrane, the use of permeabilized Fusarium graminearum cells can lead to a more efficient and complete conversion of grandiflorenic acid. nih.gov

Properties

IUPAC Name |

12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLRBAUBANVECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Natural Distribution

Primary Botanical Sources of 12alpha-Hydroxygrandiflorenic Acid

The principal source of 12alpha-Hydroxygrandiflorenic acid identified in scientific literature is from the plant kingdom, specifically within the Asteraceae family. Research has led to the isolation and characterization of this compound from select plant species.

Phytochemical investigations of the ethanol extract of Wedelia trilobata have successfully led to the isolation of 12alpha-Hydroxygrandiflorenic acid. acs.org This plant has been utilized in traditional herbal medicine in various cultures. acs.org The isolation of this compound was part of a broader study that identified a number of other ent-kaurane diterpenoids from the same plant extract. acs.org The structures of these compounds, including 12alpha-Hydroxygrandiflorenic acid, were determined using spectroscopic methods. acs.org

Below is a table of some of the ent-kaurane diterpenoids that have been isolated from Wedelia trilobata alongside 12alpha-Hydroxygrandiflorenic acid.

| Compound Name | Molecular Formula |

| 12alpha-Hydroxygrandiflorenic acid | C20H28O4 |

| Grandiflorenic acid | C20H28O2 |

| 12alpha-methoxygrandiflorenic acid | Not specified in search results |

| Pterokaurene L3 | Not specified in search results |

| 3α-cinnamoyloxy-pterokaurene L3 | Not specified in search results |

This table is based on compounds mentioned as being isolated from Wedelia trilobata in the provided search results.

The Isodon genus, belonging to the Lamiaceae family, is well-known for being a rich source of bioactive ent-kaurane diterpenoids. nih.govresearchgate.netnih.gov While 12alpha-Hydroxygrandiflorenic acid has not been explicitly reported as isolated from Isodon in the provided search results, the genus is a significant source of structurally related compounds. nih.govresearchgate.netnih.gov The presence of a wide array of ent-kaurane diterpenoids in Isodon species suggests that this genus is a key area of interest for natural product chemists. nih.govresearchgate.netnih.gov Some of the major ent-kaurane diterpenoids found in the Isodon herb include enmein, oridonin, and ponicidin. nih.gov

Microbial Production and Biotransformation as a Source

While direct microbial production of 12alpha-Hydroxygrandiflorenic acid has not been documented in the available research, the biotransformation of related ent-kaurane diterpenoids by microorganisms, particularly fungi, is an established field of study. nih.govresearchgate.net This suggests a potential pathway for the synthesis of this and other similar compounds.

Microbial biotransformations are valued for their ability to introduce chemical modifications to complex molecules, often with high specificity. nih.gov In the context of ent-kaurane diterpenoids, fungal biotransformations have been shown to achieve a remarkable structural diversity. nih.govresearchgate.net A common and significant transformation is hydroxylation, which is the introduction of a hydroxyl (-OH) group onto the carbon skeleton. nih.gov This is particularly relevant as 12alpha-Hydroxygrandiflorenic acid is a hydroxylated derivative of grandiflorenic acid. Fungi have been shown to be capable of hydroxylating nearly all carbon atoms of the kaurane (B74193) molecule, often in a stereoselective manner. nih.govresearchgate.net

The use of microorganisms presents an alternative to the chemical synthesis or extraction from plant sources for obtaining these compounds. beilstein-journals.org For example, truncated artificial pathways have been constructed in Escherichia coli to efficiently produce the precursor ent-kaurene. beilstein-journals.org While this technology has not yet been applied to 12alpha-Hydroxygrandiflorenic acid, it demonstrates the potential of microbial systems for producing the foundational skeletons of this class of compounds. Further research could explore the use of specific microbial strains and their enzymatic systems to perform the necessary hydroxylation on a precursor like grandiflorenic acid to yield 12alpha-Hydroxygrandiflorenic acid.

Biosynthesis and Biotransformation Pathways

Metabolic Engineering Strategies for Enhanced Production

While microbial biotransformation provides a viable route to 12α-hydroxygrandiflorenic acid, production yields can often be improved through metabolic engineering. These strategies aim to optimize the host organism's metabolic pathways to channel more resources towards the synthesis of the desired product. Although specific metabolic engineering studies for enhancing 12α-hydroxygrandiflorenic acid production are not extensively documented, general principles applied to other secondary metabolites in filamentous fungi can be considered. researchgate.netnih.govdoaj.org

Enhancing Precursor Supply: The availability of the precursor, grandiflorenic acid, is a critical limiting factor. Metabolic engineering efforts could focus on boosting the production of grandiflorenic acid in the host organism. This could involve overexpressing key enzymes in the diterpenoid biosynthesis pathway. For instance, in fungi, this would include enzymes responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenes, and the specific terpene synthases that cyclize GGPP to the grandiflorenic acid skeleton. acs.org

Improving Biotransformation Efficiency: The efficiency of the hydroxylation step itself can be a target for improvement. This can be approached in several ways:

Enzyme Engineering: The Cytochrome P450 enzyme responsible for the 12α-hydroxylation could be engineered for improved catalytic activity, stability, or substrate affinity. mdpi.comacs.org Techniques like directed evolution can be employed to screen for mutant enzymes with enhanced properties. acs.org

Table 2: Potential Metabolic Engineering Strategies

| Strategy | Target | Potential Outcome |

|---|---|---|

| Overexpression of pathway genes | Diterpene biosynthesis pathway | Increased availability of grandiflorenic acid |

| Enzyme engineering | Cytochrome P450 monooxygenase | Enhanced catalytic efficiency of 12α-hydroxylation |

| Optimization of redox partners | Cytochrome P450 reductase | Improved electron transfer to the P450 enzyme |

| Deletion of competing pathways | Byproduct-forming pathways | Increased flux towards grandiflorenic acid and its hydroxylated derivative |

By implementing these metabolic engineering strategies, it is conceivable to develop microbial cell factories capable of producing 12α-hydroxygrandiflorenic acid at titers suitable for various research and potential industrial applications.

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques from Natural Matrices

12α-Hydroxygrandiflorenic acid, an ent-kaurane diterpenoid, has been identified in plants of the Wedelia genus, such as Wedelia chinensis and Wedelia trilobata. The initial step in its isolation involves extraction from these plant materials. Typically, the dried and powdered plant material is subjected to solvent extraction. Common solvents used for this purpose include methanol, ethanol, or a mixture of chloroform (B151607) and methanol. The choice of solvent is dictated by the polarity of the target compound. Given the presence of a carboxylic acid and a hydroxyl group, moderately polar solvents are effective.

The extraction process is usually carried out at room temperature over an extended period or under reflux to ensure the efficient transfer of the diterpenoids from the plant matrix into the solvent. After extraction, the solvent is evaporated under reduced pressure to yield a crude extract, which is a complex mixture of various phytochemicals.

Chromatographic Purification Strategies

The crude extract containing 12α-Hydroxygrandiflorenic acid requires extensive purification to isolate the compound of interest from other structurally related diterpenoids and different classes of plant metabolites. This is primarily achieved through various chromatographic techniques.

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. The extract is typically adsorbed onto a solid stationary phase, such as silica (B1680970) gel or alumina, packed into a glass column. The separation is then achieved by eluting the column with a series of solvents or solvent mixtures of increasing polarity, a process known as gradient elution.

For the separation of ent-kaurane diterpenoids like 12α-Hydroxygrandiflorenic acid, a common solvent system for elution from a silica gel column starts with non-polar solvents like n-hexane and gradually incorporates more polar solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are then pooled for further purification.

Following initial separation by column chromatography, the enriched fractions are often subjected to High-Performance Liquid Chromatography (HPLC) for final purification. HPLC offers higher resolution and efficiency compared to conventional column chromatography.

Reversed-phase HPLC is frequently employed for the purification of diterpenoids. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). The purity of the isolated 12α-Hydroxygrandiflorenic acid is also assessed by analytical HPLC, where a sharp, symmetrical peak indicates a high degree of purity.

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of natural products, including terpenoids. ubc.camdpi.com This method avoids the use of solid adsorbents, thereby eliminating issues such as irreversible adsorption and sample denaturation. ubc.camdpi.com In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The selection of an appropriate solvent system is crucial for a successful separation. For diterpenoids, solvent systems based on hexane, ethyl acetate, methanol, and water are commonly employed. While specific applications of CCC for the isolation of 12α-Hydroxygrandiflorenic acid are not extensively documented, its utility in separating structurally similar terpenoids suggests its potential as a valuable tool in its purification process. ubc.camdpi.com

Spectroscopic and Analytical Characterization Techniques

Once 12α-Hydroxygrandiflorenic acid is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 12α-Hydroxygrandiflorenic acid. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the compound's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 12α-Hydroxygrandiflorenic acid, the ¹H NMR spectrum would be expected to show signals for the olefinic protons of the two double bonds, a signal for the proton attached to the carbon bearing the hydroxyl group, and signals for the methyl groups and the methylene (B1212753) and methine protons of the tetracyclic skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of carbon atoms in the molecule and their chemical environment. The spectrum of 12α-Hydroxygrandiflorenic acid would show distinct signals for the carboxylic acid carbon, the four olefinic carbons, the carbon bearing the hydroxyl group, and the remaining sp³ hybridized carbons of the kaurane (B74193) framework.

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for establishing the complete structure.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For 12alpha-Hydroxygrandiflorenic acid, high-resolution mass spectrometry provides a precise molecular weight, confirming its elemental formula as C₂₀H₂₈O₃. cymitquimica.com

Table 1: Mass Spectrometry Data for 12alpha-Hydroxygrandiflorenic acid

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | cymitquimica.com |

| Molecular Weight | 316.43 g/mol | cymitquimica.com |

Note: The fragmentation analysis is based on general principles of mass spectrometry for this class of compounds, as specific experimental data was not available in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 12alpha-Hydroxygrandiflorenic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3400-2400 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The presence of the hydroxyl group would be indicated by an absorption band in the region of 3600-3200 cm⁻¹. The C=C stretching vibration of the alkene group is expected to appear around 1640 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. For 12alpha-Hydroxygrandiflorenic acid, which contains isolated double bonds, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. Any observed absorption would likely be at shorter wavelengths, below 220 nm, corresponding to the π → π* transitions of the double bonds.

Note: The IR and UV-Vis spectral data described are based on the expected absorptions for the functional groups present in 12alpha-Hydroxygrandiflorenic acid, as specific experimental spectra were not available in the reviewed literature.

Optical Rotation and Chiroptical Spectroscopy

The stereochemistry of a chiral molecule like 12alpha-Hydroxygrandiflorenic acid can be investigated using techniques such as optical rotation and other chiroptical methods like circular dichroism (CD). These methods rely on the differential interaction of the molecule with plane-polarized and circularly polarized light, respectively.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays through a single crystal of the substance and analyzing the resulting diffraction pattern to map the electron density and, consequently, the precise arrangement of atoms in the crystal lattice.

To date, there are no reports in the surveyed literature of a single-crystal X-ray diffraction analysis having been performed on 12alpha-Hydroxygrandiflorenic acid. Therefore, its absolute configuration, while inferred from its biosynthetic precursor and other spectroscopic data, has not been definitively confirmed by this method. The application of X-ray crystallography would provide unequivocal proof of its stereochemistry.

Chemical Synthesis and Derivatization

Total Synthesis Approaches of 12α-Hydroxygrandiflorenic Acid

As of the latest review of academic literature, a formal total synthesis of 12α-hydroxygrandiflorenic acid has not been specifically reported. However, the general strategies developed for the synthesis of other ent-kaurane diterpenoids provide a roadmap for how such a synthesis could be approached. rsc.orgmagtech.com.cn The construction of the characteristic bridged [3.2.1] bicyclic system within the tetracyclic core is a key challenge. nih.gov Strategies often involve the initial assembly of a simpler carbocyclic framework, followed by ring-closing reactions to form the intricate polycyclic system. nih.gov

Key synthetic strategies applicable to the synthesis of the ent-kaurane skeleton include:

Intramolecular Diels-Alder Reactions: To construct the B and C rings simultaneously. magtech.com.cn

Radical Cyclizations: To forge the D ring. magtech.com.cn

Reductive Cyclizations: Utilizing reagents like samarium(II) iodide to form key ring systems and introduce specific oxygenation patterns. caltech.educaltech.edu

Polyene Cyclizations: Mimicking the biosynthetic pathway to create the tetracyclic core in a highly efficient manner. nih.gov

A hypothetical retrosynthetic analysis of 12α-hydroxygrandiflorenic acid would likely disconnect the molecule at key strategic bonds, simplifying it to more readily available starting materials. The introduction of the C-12 hydroxyl group and the exocyclic double bond at C-16 would be critical steps, likely addressed in the later stages of the synthesis to avoid interference with earlier bond-forming reactions.

Semi-synthetic Modifications of the 12α-Hydroxygrandiflorenic Acid Skeleton

While a total synthesis remains elusive, the semi-synthetic modification of structurally related and more abundant ent-kaurane diterpenes is a common practice. nih.gov These natural products can serve as advanced starting materials for the synthesis of 12α-hydroxygrandiflorenic acid and its derivatives. The broad spectrum of biological activities exhibited by kaurane (B74193) diterpenes has spurred extensive research into their structural modifications to generate new bioactive compounds. nih.gov

The general approach involves isolating a closely related kaurane diterpenoid and then performing chemical transformations to introduce the desired functionalities of 12α-hydroxygrandiflorenic acid. This could involve:

Introduction of a hydroxyl group at the C-12 position.

Formation of the C-16 exocyclic double bond.

Modification of the carboxylic acid at C-18.

Design and Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of 12α-hydroxygrandiflorenic acid is a key area of research for exploring structure-activity relationships. These modifications can target various parts of the molecule.

The C-12 hydroxyl group is a prime target for modification to study its role in the molecule's properties. One such modification is the synthesis of 12α-methoxygrandiflorenic acid. This can be achieved through standard etherification reactions, for example, by treating 12α-hydroxygrandiflorenic acid with a methylating agent like methyl iodide in the presence of a base.

| Derivative | Modification | Potential Synthetic Route |

| 12α-methoxygrandiflorenic acid | Etherification of the C-12 hydroxyl group | Reaction of 12α-hydroxygrandiflorenic acid with a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride). |

| 12α-acetoxygrandiflorenic acid | Esterification of the C-12 hydroxyl group | Reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine. |

Modifications to the tetracyclic ent-kaurane core can lead to significant changes in the molecule's three-dimensional shape and properties. researchgate.net Such alterations are often inspired by the structural diversity observed in naturally occurring diterpenoids. frontiersin.org These can include:

Ring Contraction or Expansion: Chemical rearrangements to alter the size of one of the rings.

Ring Cleavage: Oxidative cleavage of C-C bonds to open one of the rings, leading to seco-kaurane derivatives. researchgate.net

Introduction of Unsaturation: Creating new double bonds within the ring system.

Introducing new functional groups onto the 12α-hydroxygrandiflorenic acid skeleton can produce a wide array of derivatives with potentially new properties. nih.gov This can be achieved through various chemical reactions, including:

Oxidation: Introduction of ketone or additional hydroxyl groups at various positions.

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Nitrogen-containing groups: Synthesis of amides from the carboxylic acid or introduction of azide (B81097) or amine functionalities.

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules. nih.govresearchgate.net For a molecule like 12α-hydroxygrandiflorenic acid, this approach is particularly promising for the specific introduction of the C-12 hydroxyl group.

Fungal biotransformations are a powerful tool for the hydroxylation of unactivated carbon atoms in the kaurane skeleton. mdpi.comnih.gov Various fungi have been shown to hydroxylate kaurane diterpenes at different positions with high regio- and stereoselectivity. mdpi.com A potential chemoenzymatic route to 12α-hydroxygrandiflorenic acid could involve:

Chemical Synthesis or Isolation of a Precursor: A suitable ent-kaurane precursor lacking the C-12 hydroxyl group would be synthesized or isolated from a natural source.

Enzymatic Hydroxylation: The precursor would be subjected to a biotransformation using a specific fungal strain or an isolated enzyme (e.g., a cytochrome P450 monooxygenase) that is known to hydroxylate the C-12 position. mdpi.com

Final Chemical Modifications: Any remaining chemical transformations to complete the synthesis of 12α-hydroxygrandiflorenic acid would be carried out.

This approach can significantly simplify the synthesis by avoiding complex and often low-yielding chemical hydroxylation reactions. The use of engineered microorganisms or isolated enzymes offers the potential for highly efficient and selective production of 12α-hydroxygrandiflorenic acid and its derivatives. researchgate.net

Mechanistic Studies of Biological Activities Excluding Clinical Outcomes

Structure-Activity Relationship (SAR) Investigations of 12alpha-Hydroxygrandiflorenic Acid and its Derivatives

The biological activity of a chemical compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are crucial in identifying the chemical features of a molecule that are essential for its therapeutic effects. For 12alpha-hydroxygrandiflorenic acid, a kaurane-type diterpenoid, its tetracyclic skeleton forms the core of its pharmacophore.

The kaurane (B74193) skeleton is a common feature among a class of diterpenes that have demonstrated a wide array of biological activities, including anti-inflammatory and cytotoxic effects. nih.govresearchgate.netmdpi.com For the related compound, kaurenoic acid, the exocyclic double bond at C16 and the carboxylic acid group at C18 have been identified as important for its biological activity. chemfaces.com The presence of the hydroxyl group at the 12-alpha position in 12alpha-hydroxygrandiflorenic acid introduces a polar moiety that can significantly influence the molecule's interaction with biological targets through hydrogen bonding, thereby modulating its activity and specificity. researchgate.net

The specific spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological function. The majority of naturally occurring kaurane diterpenes, including 12alpha-hydroxygrandiflorenic acid, possess the ent-kaurane configuration. researchgate.net This precise three-dimensional structure is essential for the molecule to fit into the binding sites of its target proteins, much like a key fits into a lock. Any alteration to this stereochemistry can dramatically reduce or abolish its biological effects.

In Vitro Cellular and Molecular Studies

To understand how 12alpha-hydroxygrandiflorenic acid may function at a cellular level, researchers employ in vitro studies, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish.

A key goal of mechanistic studies is to identify the specific molecular targets with which a compound interacts to produce its biological effect. For the broader class of kaurane diterpenes, one of the proposed molecular targets is the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. chemfaces.com It is hypothesized that 12alpha-hydroxygrandiflorenic acid, due to its structural similarities to other kauranes, may also interact with and inhibit the activity of NF-κB. The 12α-hydroxyl group could play a significant role in the binding affinity and selectivity for its molecular targets.

Cellular signaling pathways are complex networks that govern cellular activities. The anti-inflammatory effects of related kaurane diterpenes, such as kaurenoic acid, have been attributed to their ability to inhibit the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemfaces.com This inhibition is often achieved by suppressing the NF-κB signaling pathway. It is plausible that 12alpha-hydroxygrandiflorenic acid may exert its biological effects through similar modulatory actions on these critical cellular pathways.

The potential therapeutic applications of 12alpha-hydroxygrandiflorenic acid are suggested by the diverse biological activities observed for the kaurane diterpene class in various model systems.

Antiproliferative Activity: Many kaurane diterpenes have shown the ability to inhibit the growth of cancer cells (antiproliferative activity) and to induce programmed cell death, known as apoptosis. researchgate.netchemfaces.com These findings suggest that 12alpha-hydroxygrandiflorenic acid could be a candidate for further investigation in cancer research.

Antioxidant Mechanisms: While direct antioxidant activity has not been extensively documented for this specific compound, many natural products contribute to cellular protection against oxidative stress. This can occur directly by neutralizing harmful free radicals or indirectly by boosting the cell's own antioxidant defense systems.

Anti-inflammatory Pathways: The most anticipated biological activity of 12alpha-hydroxygrandiflorenic acid is its potential to modulate inflammatory pathways. biocrick.com Drawing parallels with structurally similar kaurane diterpenes, it is likely to exhibit anti-inflammatory properties by inhibiting key mediators of inflammation. chemfaces.com

Below is an interactive table summarizing the potential biological activities of 12alpha-Hydroxygrandiflorenic acid based on studies of related kaurane diterpenes.

| Biological Activity | Potential Mechanism of Action | Supporting Evidence from Related Compounds |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway; decreased expression of iNOS and COX-2. | Kaurenoic acid demonstrates these effects. chemfaces.com |

| Antiproliferative | Induction of apoptosis in cancer cells. | Various kaurane diterpenes show cytotoxic activity. researchgate.netchemfaces.com |

| Antioxidant | Potential for direct free radical scavenging or upregulation of antioxidant enzymes. | A common feature of many natural product classes. |

In Vivo Preclinical Investigations for Mechanistic Insight

Direct in vivo preclinical studies on 12alpha-Hydroxygrandiflorenic acid are not extensively documented in publicly available scientific literature. However, research on analogous kaurane diterpenes provides a strong basis for inferring its potential biological activities and mechanisms of action.

Assessment in Animal Models for Pathway Elucidation

Studies on related kaurane diterpenes, such as kaurenoic acid, have demonstrated significant anti-inflammatory and antipyretic effects in animal models. These effects are thought to be mediated through the modulation of inflammatory pathways. For instance, eriocalyxin B, another kaurane diterpene, has been shown in vivo to inhibit the growth of breast tumor xenografts by restraining the formation of new blood vessels nih.gov. This suggests that kaurane diterpenes, and potentially 12alpha-Hydroxygrandiflorenic acid, could interact with key signaling pathways involved in angiogenesis and inflammation. The anticancer effects of many ent-kaurane diterpenoids are reported to be mediated through the regulation of apoptosis, cell cycle arrest, autophagy, and metastasis nih.gov.

The general mechanism of action for some bioactive diterpenoids involves the deactivation of sulfhydryl (SH) enzymes and coenzymes through Michael addition, leading to a disruption of intracellular redox homeostasis and an accumulation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells nih.gov. While specific in vivo studies to confirm these pathways for 12alpha-Hydroxygrandiflorenic acid are pending, the structural similarity to other active kauranes makes these mechanisms plausible areas for future investigation.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems

Pharmacokinetic and pharmacodynamic data specific to 12alpha-Hydroxygrandiflorenic acid are currently unavailable. However, in silico studies on a large dataset of ent-kaurane diterpenoids have predicted generally favorable pharmacokinetic properties. nih.gov These studies suggest that many compounds in this class possess drug-like characteristics, including optimal lipophilicity for absorption and high water solubility, with a significant percentage predicted to have good intestinal and even brain bioavailability nih.gov.

A study on the triterpenoid (B12794562) ursolic acid, which shares some structural similarities with diterpenoids, utilized a PK-PD model to link its plasma concentration to its antioxidant and anti-inflammatory effects in rats nih.gov. A similar approach could be invaluable for future studies on 12alpha-Hydroxygrandiflorenic acid to establish a quantitative relationship between its concentration in the body and its biological effects. The development of such models will be crucial for understanding its therapeutic potential.

Ecological and Biological Roles in Producer Organisms (e.g., plant defense mechanisms)

Diterpenoids, including those of the kaurane class, are widely recognized for their important ecological roles in the plants that produce them. researchgate.net These compounds often function as key components of the plant's defense system against herbivores and pathogens. nih.gov

Kaurane diterpenes can act as antifeedants, deterring insects and other herbivores from consuming the plant. nih.gov Their biosynthesis is often induced in response to tissue damage, indicating a direct role in wound response and defense. Furthermore, some kaurane diterpenes are intermediates in the biosynthesis of gibberellins, which are crucial plant growth hormones. nih.govnih.gov This dual function highlights the intricate role of these compounds in both primary and secondary plant metabolism, essential for growth, development, and survival in a competitive environment. The presence of the 12-alpha hydroxyl group on the grandiflorenic acid skeleton may represent a specific adaptation by the producing organism, potentially enhancing its defensive capabilities or mediating specific ecological interactions.

Future Research Directions and Translational Perspectives

Advancements in Sustainable Production through Biosynthetic Engineering

The limited availability of 12alpha-Hydroxygrandiflorenic acid from natural sources necessitates the development of sustainable and scalable production methods. A pivotal finding demonstrated that the fungus Fusarium graminearum can convert grandiflorenic acid into 12alpha-Hydroxygrandiflorenic acid with high efficiency over a 72-hour incubation period. nih.gov This biotransformation serves as a foundational proof-of-concept for leveraging biosynthetic machinery for its production.

Future research in biosynthetic engineering will be critical for optimizing and industrializing this process. Metabolic engineering strategies, which have been successfully applied to other diterpenoids, offer a clear roadmap. nih.govlbl.gov This involves engineering microbial hosts like Saccharomyces cerevisiae (yeast) or bacteria such as Escherichia coli and cyanobacteria. nih.govnih.govacs.orgfrontiersin.org Key strategies include:

Pathway Optimization: Enhancing the metabolic flux towards the precursor, grandiflorenic acid, by overexpressing key enzymes in the diterpene biosynthesis pathway, such as those in the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgfrontiersin.orgfrontiersin.org

Enzyme Discovery and Engineering: Identifying and cloning the specific cytochrome P450 monooxygenase from Fusarium graminearum responsible for the 12α-hydroxylation. This enzyme could then be introduced into a high-producing microbial chassis. nih.gov

Host Strain Improvement: Developing robust microbial strains capable of tolerating potentially toxic intermediates and maximizing the yield of the final product. nih.govacs.org For instance, engineered cyanobacteria have been developed for the complete biosynthesis of the related compound ent-kaurenoic acid directly from CO2, highlighting a potential route for highly sustainable production. nih.govacs.org

| Engineering Strategy | Target | Potential Outcome |

| Metabolic Engineering | Microbial hosts (e.g., E. coli, S. cerevisiae) | High-yield, scalable production of 12alpha-Hydroxygrandiflorenic acid. |

| Gene Editing/Overexpression | Diterpene synthase and P450 enzymes | Increased metabolic flux and conversion efficiency. |

| Synthetic Biology | Engineered Cyanobacteria | Sustainable production from CO2. |

Application of Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for predicting the properties and biological interactions of molecules like 12alpha-Hydroxygrandiflorenic acid, thereby accelerating drug discovery efforts. nih.govnih.gov In silico studies on the closely related ent-kaurenoic acid have shown that such methods can effectively calculate physicochemical properties and predict how structural modifications, like hydroxylation, can improve bioavailability by altering hydrophobicity. researchgate.netresearchgate.net

Future computational research should focus on:

Target Identification: Using molecular docking simulations to screen 12alpha-Hydroxygrandiflorenic acid against libraries of known protein targets to identify potential biological interactions and mechanisms of action.

Pharmacokinetic Prediction: Modeling absorption, distribution, metabolism, and excretion (ADME) properties to guide the development of derivatives with improved drug-like characteristics.

Membrane Permeability Studies: Employing MD simulations to understand how the compound passively diffuses across biological membranes, a critical factor for bioavailability. acs.org Studies on other diterpenes have shown they can permeate membranes freely, suggesting a transport protein may not be necessary. acs.org

Binding Stability Analysis: Running MD simulations of the compound-protein complexes identified through docking to assess the stability of the interaction and elucidate the key binding forces at an atomic level. nih.govmdpi.com

High-Throughput Screening for Novel Biological Activities

The broad spectrum of biological activities reported for ent-kaurane diterpenes—including anticancer, anti-inflammatory, and antimicrobial effects—suggests that 12alpha-Hydroxygrandiflorenic acid may possess undiscovered therapeutic potential. nih.govmdpi.comnih.gov High-throughput screening (H.T.S.) provides a rapid and efficient method for testing this compound against a vast array of biological targets. mdpi.comnih.govcancer.gov

Future research should utilize H.T.S. platforms to:

Explore Anticancer Activity: Screen the compound against large panels of human cancer cell lines to identify specific cancer types that are particularly sensitive. nih.gov

Identify Antimicrobial Properties: Test for activity against a wide range of pathogenic bacteria and fungi, an area where natural products have historically been a rich source of new drugs. cancer.gov

Discover Novel Mechanisms of Action: Employ modern screening platforms, such as Compound Activity Mapping (CAM), which can predict the mechanism of action of compounds within complex mixtures early in the discovery process. nih.gov This can help to prioritize compounds with novel biological profiles.

The urgency to find new therapeutic agents for a multitude of diseases makes the systematic screening of structurally unique natural products like 12alpha-Hydroxygrandiflorenic acid a high-priority endeavor. mdpi.com

Development of Advanced Analytical Platforms for Metabolite Profiling

To fully understand the biosynthesis of 12alpha-Hydroxygrandiflorenic acid in its native producers or in engineered systems, advanced analytical platforms are essential. niscpr.res.in Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for diterpene profiling and identifying metabolites in tissue extracts or fermentation broths. researchgate.netnih.gov

Future directions in this area include:

Metabolomics Analysis: Applying untargeted metabolomics to obtain a comprehensive profile of all secondary metabolites produced alongside 12alpha-Hydroxygrandiflorenic acid. frontiersin.orgfrontiersin.org This can provide insights into the broader metabolic network and help identify pathway bottlenecks or competing reactions.

Hyphenated Techniques: Utilizing advanced hyphenated techniques, such as UHPLC-Q-TOF-MS (ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry), for high-resolution separation and accurate identification of the compound and its related metabolites from complex biological matrices. niscpr.res.in

Quantitative Method Development: Establishing robust and validated quantitative methods to accurately measure the titers of 12alpha-Hydroxygrandiflorenic acid during bioprocess development and optimization.

| Analytical Technique | Application | Purpose |

| GC-MS / LC-MS | Diterpene Profiling | Identification and quantification of target compounds in extracts. researchgate.netnih.gov |

| UHPLC-Q-TOF-MS | Metabolite Identification | High-resolution analysis of complex mixtures for accurate mass determination. niscpr.res.in |

| NMR Spectroscopy | Structure Elucidation | Definitive structural confirmation of the compound and its derivatives. niscpr.res.in |

Exploration of New Derivatization Strategies for Targeted Mechanistic Probes

Creating derivatives of 12alpha-Hydroxygrandiflorenic acid is a key strategy for both improving its therapeutic properties and developing chemical probes to investigate biological pathways. nih.govnih.gov The synthesis of new oxidized ent-kaurane derivatives from precursors like kaurenoic acid has already been shown to yield compounds with interesting biological activities. bohrium.comresearchgate.net

Future research should explore:

Semi-synthesis: Chemically modifying the hydroxyl and carboxylic acid functional groups on the 12alpha-Hydroxygrandiflorenic acid scaffold to create a library of new analogues for structure-activity relationship (SAR) studies. nih.gov

Biotransformation: Using a wider range of microorganisms to generate novel hydroxylated or otherwise modified derivatives that are difficult to achieve through chemical synthesis. mdpi.com

Development of Chemical Probes: Attaching affinity tags (like biotin) or reporter groups to the molecule to create targeted mechanistic probes. acs.org These probes can be used in chemical proteomics approaches like activity-based protein profiling (ABPP) to identify the specific protein targets of the compound within a cell, which is crucial for understanding its mechanism of action. nih.govacs.org Such probes can also be used to develop novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs). mdpi.com

By pursuing these derivatization strategies, researchers can not only enhance the therapeutic potential of the core molecule but also craft sophisticated tools to dissect complex biological processes. nih.gov

Q & A

Q. What are the validated analytical techniques for identifying and quantifying 12α-Hydroxygrandiflorenic acid in plant extracts?

To confirm the presence and purity of 12α-Hydroxygrandiflorenic acid, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV detection is standard for quantification, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural elucidation . For reproducibility, ensure calibration standards are traceable and cross-validate results with independent techniques (e.g., comparing NMR data with published spectra) .

Q. What experimental protocols are recommended for isolating 12α-Hydroxygrandiflorenic acid from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography. Silica gel or reverse-phase C18 columns are effective for purification. Researchers must document solvent ratios, temperature, and pressure conditions to ensure reproducibility. Purity should be confirmed via melting point analysis and HPLC (>95% purity threshold) .

Q. How can researchers address discrepancies in reported spectroscopic data for 12α-Hydroxygrandiflorenic acid?

Q. What mechanistic studies are feasible to explore the biosynthetic pathway of 12α-Hydroxygrandiflorenic acid in planta?

Isotopic labeling (e.g., ¹³C-glucose tracing) combined with enzyme inhibition assays can map precursor incorporation and identify key biosynthetic enzymes. Transcriptomic analysis of candidate genes (e.g., cytochrome P450s) in plant tissues under stress conditions may reveal regulatory nodes. Ensure experimental controls include untreated tissues to baseline metabolic activity .

Q. How can computational modeling enhance the understanding of 12α-Hydroxygrandiflorenic acid's biological activity?

Molecular docking studies against target proteins (e.g., inflammatory enzymes) paired with molecular dynamics simulations can predict binding affinities and interaction stability. Validate in silico findings with in vitro assays (e.g., enzyme inhibition kinetics) and adjust models using experimental IC₅₀ values. Cross-disciplinary collaboration with bioinformatics platforms is advised .

Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies of 12α-Hydroxygrandiflorenic acid?

Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address variability by reporting confidence intervals and ensuring sample sizes meet power analysis requirements. Open-source tools like R or Python’s SciPy suite ensure transparency .

Q. How should researchers design experiments to resolve contradictory findings on the compound’s cytotoxicity?

Contradictions may stem from cell line specificity, assay protocols, or metabolite stability. Adopt a standardized panel of cell lines (e.g., NIH/3T3, HepG2) and replicate assays under controlled oxygen and pH conditions. Include time-course studies to assess metabolite degradation and use LC-MS to quantify intracellular compound levels .

Methodological Best Practices

Q. What criteria should guide the selection of in vivo models for studying 12α-Hydroxygrandiflorenic acid’s bioactivity?

Prioritize models with translational relevance to the compound’s hypothesized mechanism (e.g., murine inflammation models for anti-inflammatory claims). Ethical approval and species-specific metabolic pathways must be considered. Document husbandry conditions (diet, light cycles) to minimize confounding variables .

Q. How can researchers ensure reproducibility in synthetic attempts of 12α-Hydroxygrandiflorenic acid derivatives?

Publish detailed reaction schemes (catalysts, solvents, temperatures) and characterize intermediates at each step. Use automated reaction monitoring (e.g., FTIR probes) to track progress. Share synthetic protocols in open-access repositories like protocols.io to facilitate peer validation .

Q. What strategies are effective for integrating 12α-Hydroxygrandiflorenic acid into multidisciplinary studies (e.g., ecology, pharmacology)?

Develop a collaborative framework with shared data repositories and standardized metadata (e.g., MIAME for genomics). Use systems biology approaches to link phytochemical data with ecological field studies (e.g., plant-insect interactions) or omics datasets (proteomics, metabolomics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.